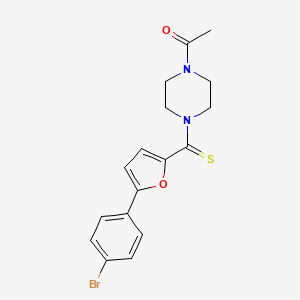
1-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a complex organic compound featuring a bromophenyl group, a furan ring, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Piperazine Moiety: Piperazine is coupled with the furan derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Carbonothioyl Group: The carbonothioyl group is introduced through a thiocarbonylation reaction, typically using thiophosgene or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonothioyl group can be reduced to a carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Carbonyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the piperazine moiety suggests possible activity as a central nervous system agent, while the bromophenyl and furan groups may contribute to antimicrobial or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the furan ring and bromophenyl group.
Mécanisme D'action
The mechanism of action of 1-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the bromophenyl group may enhance binding affinity through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(5-Phenylfuran-2-carbonothioyl)piperazin-1-yl)ethanone: Lacks the bromine atom, which may reduce its binding affinity in certain biological contexts.
1-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.
1-(4-(5-(4-Methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone: Contains a methyl group, which may affect its steric properties and reactivity.
Uniqueness
1-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is unique due to the presence of the bromophenyl group, which can participate in halogen bonding and may enhance its biological activity compared to similar compounds. The combination of the furan ring, piperazine moiety, and carbonothioyl group also provides a versatile scaffold for further chemical modifications.
Propriétés
IUPAC Name |
1-[4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-12(21)19-8-10-20(11-9-19)17(23)16-7-6-15(22-16)13-2-4-14(18)5-3-13/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRBDOONPJUPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/new.no-structure.jpg)
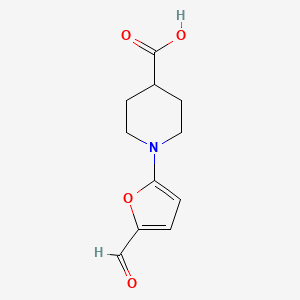
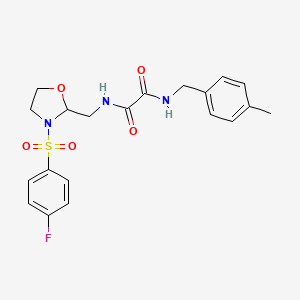
![3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2653912.png)
![3-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2653914.png)
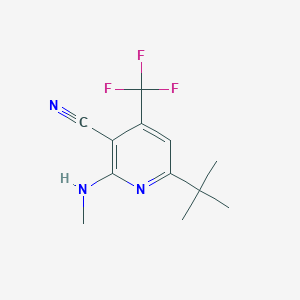
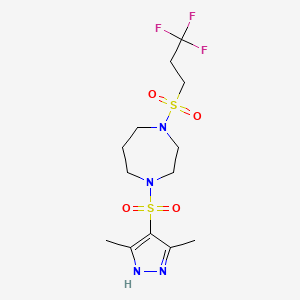
![Methyl 4-[(isopropylsulfamoyl)methyl]benzoate](/img/structure/B2653919.png)
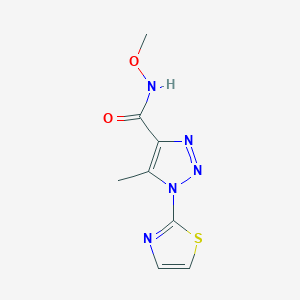
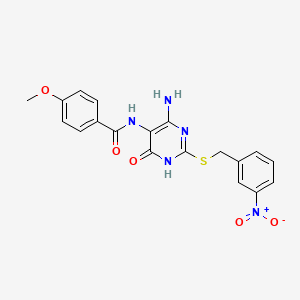
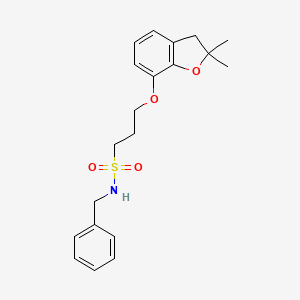
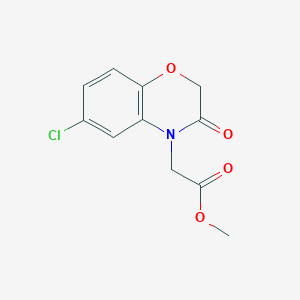
![[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride](/img/structure/B2653926.png)
